molecular formula C17H20N4O B3008420 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-21-7

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3008420
CAS No.: 477865-21-7
M. Wt: 296.374
InChI Key: UIVGPGSWACZQDC-UHFFFAOYSA-N
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Description

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound with the molecular formula C17H21N5O. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, substituted with a tert-butylphenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 4-tert-butylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine under basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazolo ring positions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: NaOMe or NaOEt in solvents like methanol or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Possible use in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylphenoxyethyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development.

Properties

IUPAC Name

7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12(15-9-10-18-16-19-11-20-21(15)16)22-14-7-5-13(6-8-14)17(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVGPGSWACZQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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